molecular formula C19H21ClN2O3 B2689529 2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797187-41-7

2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2689529
CAS No.: 1797187-41-7
M. Wt: 360.84
InChI Key: WHGNGSFEHUALBY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a piperidinyl group, and a methylpyridinyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethanone moiety.

    Piperidinyl Group Introduction: The next step involves the introduction of the piperidinyl group. This can be achieved through a nucleophilic substitution reaction where the ethanone intermediate is reacted with piperidine under basic conditions.

    Methylpyridinyl Group Attachment: Finally, the 6-methylpyridin-2-yl group is introduced through an etherification reaction. This step typically involves the reaction of the piperidinyl intermediate with 6-methylpyridin-2-ol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)ethanol: Similar in structure but lacks the piperidinyl and methylpyridinyl groups.

    1-(4-(2-Hydroxyethoxy)piperidin-1-yl)ethanone: Contains a hydroxyethoxy group instead of the chlorophenoxy group.

    2-(4-Methylphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of both the chlorophenoxy and methylpyridinyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14-3-2-4-18(21-14)25-17-9-11-22(12-10-17)19(23)13-24-16-7-5-15(20)6-8-16/h2-8,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGNGSFEHUALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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